1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole

Übersicht

Beschreibung

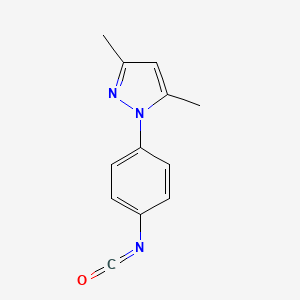

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl-3,5-dimethyl-1H-pyrazole with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

Starting Material: 4-aminophenyl-3,5-dimethyl-1H-pyrazole

Reagent: Phosgene (COCl2)

Solvent: Anhydrous toluene or dichloromethane

Temperature: 0-5°C

Reaction Time: 2-4 hours

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures (25-50°C) and inert atmospheres (e.g., nitrogen or argon).

Polymerization: Polyols (e.g., polyethylene glycol) and catalysts (e.g., dibutyltin dilaurate). Conditions include temperatures ranging from 50-100°C.

Substitution: Electrophiles such as halogens or nitro groups. Conditions may involve Lewis acids (e.g., AlCl3) and temperatures of 0-50°C.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Polyurethanes: Formed from polymerization with polyols.

Wissenschaftliche Forschungsanwendungen

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Wirkmechanismus

The mechanism of action of 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate commonly used in the production of polyurethanes.

Toluene diisocyanate (TDI): Another aromatic diisocyanate used in the manufacture of flexible polyurethane foams.

Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of coatings and adhesives.

Uniqueness

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other isocyanates. The methyl substitutions on the pyrazole ring also influence its steric and electronic characteristics, making it a valuable compound for specialized applications in materials science and polymer chemistry.

Biologische Aktivität

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings pertaining to this compound.

- Molecular Formula : C12H11N3O

- Molecular Weight : 213.24 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific activities and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antibacterial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various bacterial strains. The compound has been evaluated for its potential against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. Studies have demonstrated that this compound can significantly reduce inflammation in animal models.

Case Study: In Vivo Inflammation Model

In a controlled study using a carrageenan-induced paw edema model in rats:

- Dosage : Administered at 10 mg/kg body weight.

- Results : A reduction in paw swelling was observed at 24 hours post-administration compared to the control group.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- COX Inhibition : Reduces prostaglandin synthesis.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the toxicity associated with this compound. Toxicological studies indicate that the compound may exhibit harmful effects at higher concentrations:

| Endpoint | Toxicity Level |

|---|---|

| Acute Toxicity | Moderate (LD50 > 300 mg/kg) |

| Skin Irritation | Causes irritation |

| Eye Irritation | Severe irritation observed |

Eigenschaften

IUPAC Name |

1-(4-isocyanatophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLKVWYKGPVEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640462 | |

| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-04-8 | |

| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.